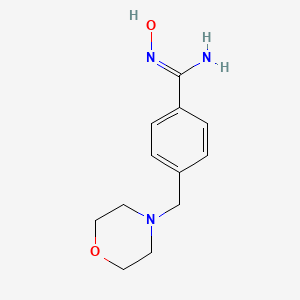

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide

Description

N'-Hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide is an amidoxime derivative characterized by a morpholine ring attached via a methylene group to the para position of a benzene-carboximidamide scaffold. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAPHZRVDUEBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with a suitable leaving group.

Introduction of the Morpholine Group: The morpholine ring is introduced through a nucleophilic substitution reaction.

Formation of the Carboximidamide Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in the Benzene Ring

N'-Hydroxy-4-[N-hydroxyethanimidoyl]benzene-1-carboximidamide (Compound 7)

- Structure : Features a hydroxyethanimidoyl (-CH₂-C(=N-OH)-NHOH) group at the para position.

- Properties: Higher melting point (192–193°C) compared to morpholine derivatives, likely due to strong intermolecular hydrogen bonding from the additional hydroxyl group .

- Biological Activity : Demonstrated cytotoxicity against E. coli, with structural simplicity favoring synthetic accessibility .

N'-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide

- Structure : Contains a trifluoromethyl (-CF₃) group at the para position.

- Crystallizes in a monoclinic system (space group P2₁/c), with packing influenced by F···F and hydrogen-bonding interactions .

- Applications : Used in synthetic intermediates for fluorinated pharmaceuticals .

N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide

- Structure : Incorporates a thiazole ring linked via a methoxy group.

- 95% purity available commercially, indicating stability under standard storage conditions .

Positional Isomers

N'-Hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide

- Structure : Morpholine group at the meta position.

- Properties: Altered electronic distribution due to meta substitution may reduce binding affinity to targets requiring para-substituted ligands .

Heterocyclic Replacements

N'-Hydroxy-4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide

- Structure : Benzodiazole replaces morpholine.

- Properties: Benzodiazole’s aromaticity enables π-π stacking interactions, which may enhance binding to aromatic residues in enzymes or DNA .

Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a morpholine ring and a carboximidamide functional group, with a molecular weight of approximately 235.28 g/mol. Its unique structure allows for interactions with various biological targets, which can influence its activity against diseases.

Synthesis

The synthesis of N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide typically involves the reaction of morpholine with benzene carboximidamide derivatives under specific conditions. The general synthetic route includes:

- Reagents : Morpholine and benzene carboximidamide.

- Catalysts : Specific catalysts may be employed to enhance reaction efficiency.

- Conditions : Controlled temperature and reaction time are critical for optimal yield.

Anticancer Properties

Preliminary studies indicate that N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 10.5 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 8.3 | Induction of apoptosis |

| HeLa (Cervical) | 12.0 | Disruption of metabolic pathways |

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival, as suggested by various studies .

Antimicrobial Activity

In addition to its anticancer properties, N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide has been evaluated for antimicrobial activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Candida albicans | 16 | Strong |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections .

The biological activity of N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.

- Receptor Interaction : It may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.

- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, contributing to its anticancer efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide:

- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent.

- Antimicrobial Testing : Another study assessed the compound's effectiveness against various bacterial and fungal strains, showing promising results particularly against Candida species.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving benzonitrile derivatives and hydroxylamine hydrochloride under reflux conditions. For example, a related amidoxime synthesis achieved an 89% yield by reacting 4-(hydroxymethyl)benzonitrile with hydroxylamine hydrochloride in methanol at 70°C for 5 hours . Key considerations include:

- Catalyst/base selection : Sodium bicarbonate is often used to neutralize HCl byproducts.

- Solvent choice : Methanol or ethanol facilitates solubility and reaction homogeneity.

- Temperature control : Prolonged heating (e.g., 70–100°C) ensures complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm the imidamide structure and substituent positions. For example, the hydroxylamine proton typically appears as a singlet near δ 11.20 ppm, while aromatic protons resonate between δ 7.50–7.70 ppm .

- HPLC : Employ reverse-phase HPLC with UV detection to assess purity (>95%) and monitor byproducts.

- Mass spectrometry : High-resolution MS (HR-MS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine hydrochloride).

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure, and which software tools refine crystallographic data?

- Methodology :

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data. For monoclinic systems (e.g., space group P2₁/c), unit cell parameters (e.g., a = 9.8706 Å, b = 11.2540 Å, c = 8.4033 Å) are critical for structure solution .

- Refinement tools : SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and ellipsoid modeling) are industry standards .

- Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps to confirm accuracy .

Q. How can researchers resolve contradictions in experimental data, such as NMR vs. crystallographic results?

- Strategies :

- Dynamic vs. static effects : NMR detects time-averaged conformations, while crystallography captures static structures. For example, morpholine ring puckering (quantified via Cremer-Pople parameters) may differ in solution vs. solid state .

- Solvent/pH effects : Protonation states (e.g., hydroxylamine vs. oxime tautomers) can alter NMR shifts. Adjust solvent polarity (DMSO vs. CDCl₃) to stabilize specific forms .

- Data cross-validation : Combine multiple techniques (e.g., IR for functional groups, MS for molecular weight) to reconcile discrepancies .

Q. What experimental designs are effective for evaluating the compound’s biological activity, such as antibacterial properties?

- Approach :

- Model selection : Use E. coli strains (e.g., DH5α or BL21) for initial cytotoxicity assays. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .

- Control experiments : Include positive controls (e.g., ampicillin) and vehicle controls (e.g., DMSO) to validate results.

- Mechanistic studies : Pair viability assays with fluorescence microscopy to assess membrane permeability or ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.